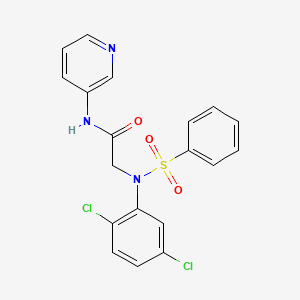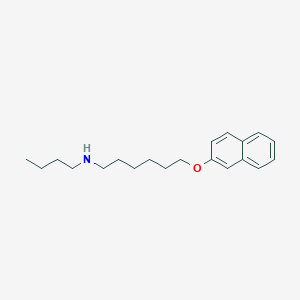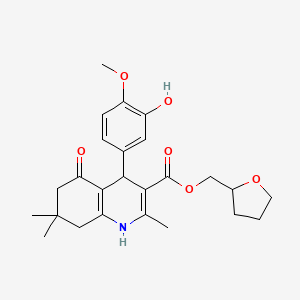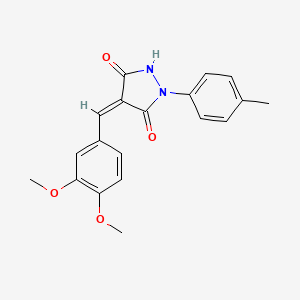![molecular formula C11H17N3O4S B5111830 diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate, also known as ATE, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of the enzyme carboxylesterase 2 (CES2) and has been shown to have potential therapeutic benefits in cancer treatment and pain management.
Mécanisme D'action
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate inhibits the activity of CES2 by binding to its active site and forming a stable complex. This prevents the enzyme from metabolizing drugs and prolongs their half-life in the body. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to be a more potent inhibitor of CES2 than other compounds such as bis(4-nitrophenyl)phosphate and 4-methylumbelliferyl acetate.
Biochemical and Physiological Effects:
diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to have minimal toxicity and does not affect the activity of other important enzymes such as cytochrome P450. It has been shown to have a half-life of approximately 2 hours in rats and is rapidly metabolized by the liver. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to have a dose-dependent effect on the inhibition of CES2 activity.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has several advantages for lab experiments. It is a potent and selective inhibitor of CES2 and has been shown to enhance the efficacy of chemotherapy drugs and reduce the metabolism of opioids. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has minimal toxicity and does not affect the activity of other important enzymes. However, diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has several limitations for lab experiments. It has a short half-life and is rapidly metabolized by the liver. This makes it difficult to maintain a consistent concentration of diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate in the body.
Orientations Futures
For the study of diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate include the development of more potent and selective inhibitors of CES2 and the investigation of its potential therapeutic benefits in other diseases.
Méthodes De Synthèse
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate can be synthesized by a simple three-step process. The first step involves the reaction of diethyl malonate with thionyl chloride to form diethyl malonate chloride. The second step involves the reaction of diethyl malonate chloride with 2-amino-5-mercapto-1,3,4-thiadiazole to form diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate. The final step involves the purification of the compound using column chromatography.
Applications De Recherche Scientifique
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CES2, an enzyme that plays a crucial role in the metabolism of many drugs. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to enhance the efficacy of chemotherapy drugs such as irinotecan and oxaliplatin in cancer treatment. It has also been shown to have potential benefits in pain management by reducing the metabolism of opioids such as morphine and fentanyl.
Propriétés
IUPAC Name |
diethyl 2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-17-9(15)7(10(16)18-4-2)5-6-8-13-14-11(12)19-8/h7H,3-6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYRXJZZZDFXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=NN=C(S1)N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)



![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)